

# 4-Bromo-2-iodobenzonitrile chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 4-Bromo-2-iodobenzonitrile

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An In-Depth Technical Guide to **4-Bromo-2-iodobenzonitrile**: A Strategic Intermediate in Modern Synthesis

## Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic design of molecular building blocks is paramount. Among these, halogenated aromatic compounds serve as exceptionally versatile intermediates. **4-Bromo-2-iodobenzonitrile** is a prime example of such a scaffold, offering a unique combination of functional groups that enable precise and sequential molecular elaboration. Its dihalogenated nature, featuring a bromine and a more reactive iodine atom on a benzonitrile core, allows for chemoselective functionalization, making it a highly valued precursor for complex molecular architectures. This guide provides a comprehensive technical overview of **4-Bromo-2-iodobenzonitrile**, detailing its chemical identity, physicochemical properties, a robust synthesis protocol, its unique reactivity, and its applications for researchers and drug development professionals.

## Core Chemical Identity

### Chemical Structure

The structure of **4-Bromo-2-iodobenzonitrile** consists of a benzene ring substituted with a nitrile group ( $-C\equiv N$ ) at position 1, an iodine atom at position 2, and a bromine atom at position 4.

SMILES: C1=CC(=C(C=C1Br)I)C#N<sup>[1]</sup>

## IUPAC Name and Key Identifiers

- IUPAC Name: **4-bromo-2-iodobenzonitrile**<sup>[1]</sup>
- CAS Number: 944276-67-9<sup>[2]</sup>
- Molecular Formula: C<sub>7</sub>H<sub>3</sub>BrIN<sup>[1][3][4]</sup>
- MDL Number: MFCD09907887<sup>[3]</sup>

## Physicochemical Properties

The physical and chemical properties of **4-Bromo-2-iodobenzonitrile** are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Source(s)
Molecular Weight	307.91 g/mol	<sup>[1][3]</sup>
Appearance	Off-white to yellow solid	<sup>[5]</sup>
Melting Point	128-129 °C	<sup>[5]</sup>
Boiling Point (Predicted)	323.8 ± 32.0 °C	<sup>[5]</sup>
Density (Predicted)	2.31 ± 0.1 g/cm <sup>3</sup>	<sup>[5]</sup>
Storage Conditions	2-8°C, protect from light	<sup>[5]</sup>

## Synthesis and Mechanistic Rationale

The synthesis of **4-Bromo-2-iodobenzonitrile** is most effectively achieved via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to aryl halides. This method is reliable and provides a high yield of the desired product.

## Recommended Synthetic Protocol

This protocol outlines the conversion of 2-Amino-4-bromobenzonitrile to **4-Bromo-2-iodobenzonitrile**. The core of this process is the formation of a stable diazonium salt, which is then displaced by an iodide nucleophile.

Starting Material: 2-Amino-4-bromobenzonitrile Reagents: Sodium Nitrite ( $\text{NaNO}_2$ ), Hydrochloric Acid ( $\text{HCl}$ ), Potassium Iodide ( $\text{KI}$ )

#### Step-by-Step Methodology:

- **Diazotization:**
  - In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-Amino-4-bromobenzonitrile in a solution of concentrated  $\text{HCl}$  and water.
  - Cool the mixture to  $0-5\text{ }^{\circ}\text{C}$  using an ice-salt bath. The low temperature is critical to ensure the stability of the resulting diazonium salt, preventing its premature decomposition.
  - Slowly add a pre-cooled aqueous solution of sodium nitrite ( $\text{NaNO}_2$ ) dropwise. Maintain the temperature strictly below  $5\text{ }^{\circ}\text{C}$  throughout the addition. The reaction is exothermic, and careful control is necessary.
  - Stir the mixture for an additional 30 minutes at  $0-5\text{ }^{\circ}\text{C}$  after the addition is complete to ensure full conversion to the diazonium salt.
- **Iodination (Sandmeyer Reaction):**
  - In a separate flask, prepare a solution of potassium iodide ( $\text{KI}$ ) in water.
  - Slowly add the cold diazonium salt solution from Step 1 to the  $\text{KI}$  solution. Vigorous nitrogen gas evolution will be observed as the diazonium group is displaced by iodide.
  - Allow the reaction mixture to warm to room temperature and stir for 2-4 hours to ensure the reaction goes to completion.
- **Work-up and Purification:**
  - Extract the reaction mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

- Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to remove any residual iodine), saturated sodium bicarbonate solution, and finally, brine.
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a solvent system like hexane/ethyl acetate or by column chromatography on silica gel to yield pure **4-Bromo-2-iodobenzonitrile** as an off-white to yellow solid.[5]

## Experimental Workflow Diagram



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Caption: Synthesis workflow for **4-Bromo-2-iodobenzonitrile**.

## Reactivity and Strategic Applications

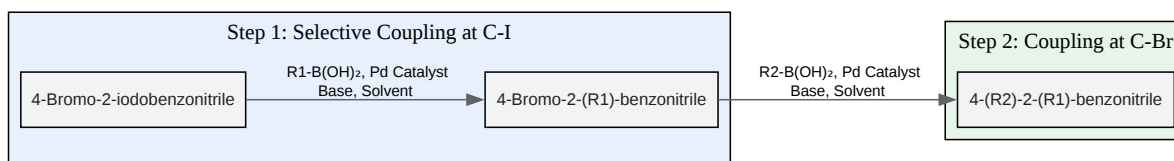
The synthetic utility of **4-Bromo-2-iodobenzonitrile** stems from the differential reactivity of its two halogen substituents.

### The Principle of Chemoselective Functionalization

In palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, the reactivity of aryl halides follows the trend:  $\text{I} > \text{Br} > \text{Cl}$ . This is due to the bond dissociation energies of the carbon-halogen bond ( $\text{C-I} < \text{C-Br} < \text{C-Cl}$ ). The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the C-Br bond.

This reactivity difference is the cornerstone of its application. It allows for the selective reaction at the C2 position (iodine) while leaving the C4 position (bromine) intact for a subsequent, different cross-coupling reaction. This stepwise functionalization is invaluable for building complex molecular scaffolds from a single, versatile starting material.[6][7]

## Reaction Pathway Diagram: Sequential Suzuki Coupling



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Caption: Sequential Suzuki cross-coupling reactions.

## Applications in Drug Discovery and Material Science

The ability to perform selective, sequential reactions makes **4-Bromo-2-iodobenzonitrile** and its analogs crucial intermediates in several high-value industries:

- **Pharmaceutical Synthesis:** It serves as a foundational building block for creating novel therapeutic agents. Its structure is a key precursor for complex molecules targeting diseases, including kinase inhibitors for oncology and agents for central nervous system (CNS) disorders.<sup>[6][7][8]</sup>
- **Material Science:** This compound is a valuable precursor for the synthesis of organic light-emitting diode (OLED) materials. The benzonitrile core can be incorporated into larger conjugated systems essential for the performance of next-generation electronic displays.<sup>[7][8]</sup>
- **Agrochemicals:** The structural motifs derived from this intermediate are used in the design and synthesis of new, more effective pesticides, herbicides, and fungicides.<sup>[7]</sup>

## Expected Spectroscopic Signature

While a dedicated spectrum database is not publicly available, the structure of **4-Bromo-2-iodobenzonitrile** allows for the confident prediction of its key spectroscopic features, which are essential for its characterization.

Technique	Expected Features
$^1\text{H}$ NMR	The aromatic region (approx. 7.0-8.0 ppm) would show three distinct signals for the three aromatic protons, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
$^{13}\text{C}$ NMR	Seven distinct signals are expected: six for the aromatic carbons (two of which are directly attached to halogens and would be significantly shifted) and one for the nitrile carbon (typically ~115-120 ppm).
FT-IR	A sharp, strong absorption band characteristic of the nitrile ( $\text{C}\equiv\text{N}$ ) stretch is expected in the range of 2220-2260 $\text{cm}^{-1}$ .
Mass Spec.	The mass spectrum would show a characteristic molecular ion peak ( $\text{M}^+$ ) and an isotopic pattern consistent with the presence of one bromine atom ( $^{79}\text{Br}$ and $^{81}\text{Br}$ in ~1:1 ratio).

## Conclusion

**4-Bromo-2-iodobenzonitrile** is more than a simple chemical reagent; it is a strategic tool for molecular engineering. Its well-defined structure, predictable physicochemical properties, and, most importantly, the differential reactivity of its halogen atoms provide chemists with a reliable and versatile platform for the synthesis of complex, high-value molecules. From life-saving pharmaceuticals to cutting-edge electronic materials, the applications stemming from this intermediate underscore its significant role in advancing modern science and technology.

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